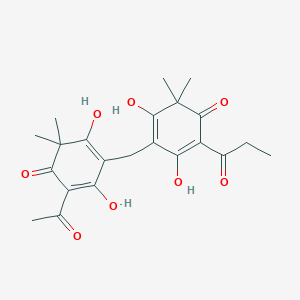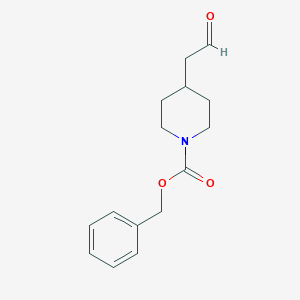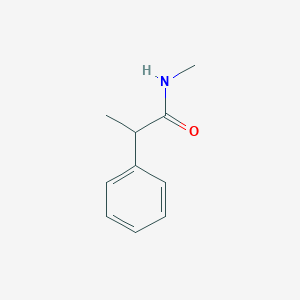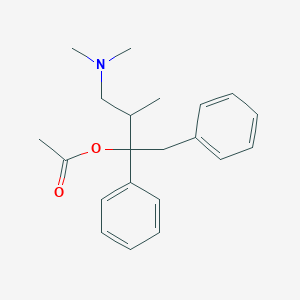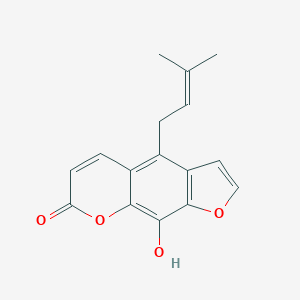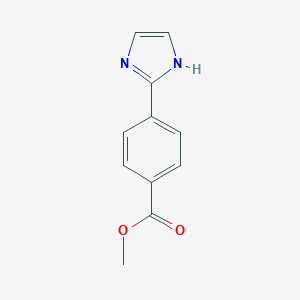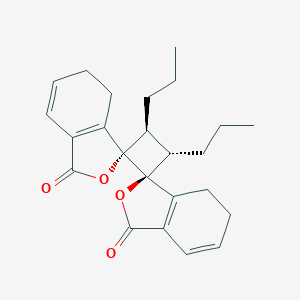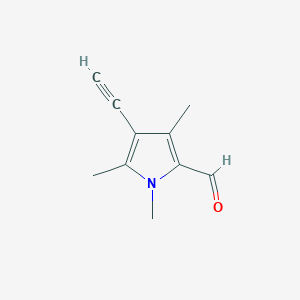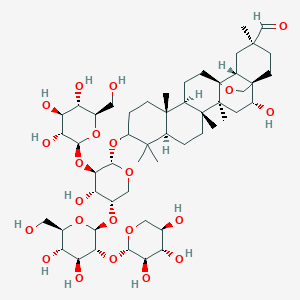![molecular formula C47H76O16 B150001 (1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid CAS No. 848784-87-2](/img/structure/B150001.png)
(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various organic compounds with potential biological activities has been a focus of several studies. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines was achieved through cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones, which are accessible from reactions involving benzotriazole and 2-(arylsulfanyl)ethylamines or 2-phenoxyethylamine . Similarly, the synthesis of ferroelectric liquid crystal materials, specifically (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates, was reported, showcasing their mesomorphic behavior and potential applications in liquid crystal technology .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often elucidated using various spectroscopic techniques. For example, the structure of novel 4-nitro-2-oximinoalk-3-enal derivatives was confirmed by 15N NMR analysis . In another study, the structural elucidation of epoxy alcohols and trihydroxy acids derived from the vanadium-catalyzed transformation of 13(S)-hydroperoxy-9(Z), 11(E)-octadecadienoic acid was performed, providing insights into the potential transformations of polyunsaturated fatty acids .
Chemical Reactions Analysis
Chemical reactions involving hydroperoxy derivatives of polyunsaturated fatty acids/esters and nitrite ions under acidic conditions have been studied, revealing unusual nitrosative breakdown products . The Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate and related compounds has also been investigated, demonstrating the ability of oxidized long-chain fatty esters to degrade amino acids . Additionally, the transformation of 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines into various compounds, including pyrroles and 1,4-dicarbonyl compounds, has been explored, highlighting the versatility of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are crucial for their potential applications. The ferroelectric liquid-crystal behavior of certain synthesized benzoates indicates their utility in the development of new materials for electronic displays . The antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were assessed, with structure-activity relationships being interpreted in terms of molecular refractive index parameters and Hammett substituent constants .
Case Studies and Applications
Several studies have provided case studies where synthesized compounds were evaluated for their biological activities. For instance, the in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were tested against various bacteria, with some compounds showing promising results . A computational study on the role of a specific compound in the regulation of blood glucose levels identified potential targets for diabetes management, demonstrating the compound's therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The complex organic compound , with its intricate structure, has been a subject of various studies focusing on its chemical properties and potential applications. For instance, research on a similar compound, Betulin 3,28-di-O-tosylate, reveals its structure and bonding characteristics. In this study, the compound's cyclohexane rings exhibit chair conformations, and the cyclopentane ring a twisted envelope conformation, indicating a complex molecular geometry. This research aids in understanding the structural dynamics of similar organic compounds (Peipiņš et al., 2014).
Solubility and Stability
Understanding the solubility and stability of such compounds is crucial for their potential applications. Studies on related compounds, like Xylose, Mannose, and Maltose, in ethanol–water solutions, provide insights into their solubility behavior, which is vital for their use in various solutions (Gong et al., 2012). Another study on Protocatechuic Aldehyde and Caffeic Acid, also relevant in structure, discusses their solubility in ethanol–water mixtures, which is higher than in pure water (Zhang et al., 2012). This information is crucial for formulating these compounds in pharmaceutical or industrial applications.
Synthetic Methods and Derivatives
The synthesis of related complex organic compounds involves multiple steps, each critical for achieving the desired structure and properties. For example, the stereoselective synthesis of various derivatives, as discussed in a study by Gerber and Vogel, demonstrates the intricate process involved in manipulating such complex structures (Gerber & Vogel, 2001). This knowledge is fundamental in the development of new compounds with specific functions.
Potential Biological and Pharmaceutical Applications
Some of these compounds have been investigated for their biological and pharmaceutical applications. For instance, a study on molecular docking of phytoconstituents isolated from Polygonum Glabrum and Buddleja Asiatica, including a similar compound, explores their potential in binding with cardiovascular disorder receptors, suggesting therapeutic applications (Raja & Ramya, 2018).
Eigenschaften
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O16/c1-21(2)23-11-16-47(42(56)57)18-17-45(7)24(30(23)47)9-10-28-44(6)14-13-29(43(4,5)27(44)12-15-46(28,45)8)62-41-38(63-39-36(54)34(52)31(49)22(3)59-39)33(51)26(20-58-41)61-40-37(55)35(53)32(50)25(19-48)60-40/h22-41,48-55H,1,9-20H2,2-8H3,(H,56,57)/t22-,23-,24+,25+,26-,27-,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOPUJXMROOOPP-KSYIBZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



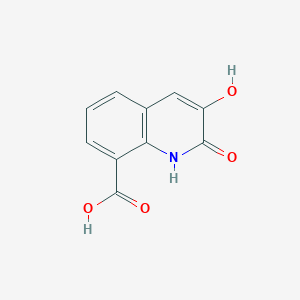
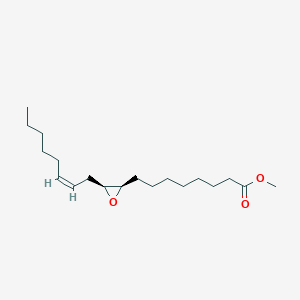
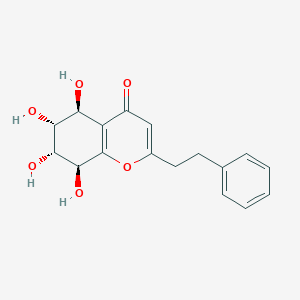
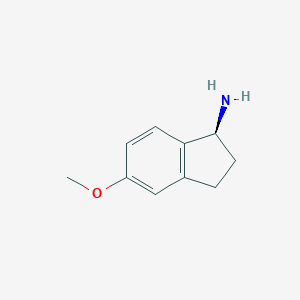
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
